molecular formula C6H4BClF2O2 B1469935 2-Chloro-4,5-difluorophenylboronic acid CAS No. 1801916-39-1

2-Chloro-4,5-difluorophenylboronic acid

Cat. No. B1469935
M. Wt: 192.36 g/mol
InChI Key: MSMGFPOBSXTDFW-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluorobenzoic acid is an important intermediate in medicinal compounds and pesticides . It is also used as a reagent in Suzuki-Miyaura coupling reactions .


Synthesis Analysis

The Suzuki-Miyaura (SM) cross-coupling reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . This reaction is used in the synthesis of 2-Chloro-4,5-difluorophenylboronic acid .


Molecular Structure Analysis

The molecular weight of 2-Chloro-4,5-difluorophenylboronic acid is 192.36 . The IUPAC name is 2-chloro-4,5-difluorophenylboronic acid .


Chemical Reactions Analysis

2-Chloro-4,5-difluorobenzoic acid is an important intermediate in the synthesis of medicinal compounds and pesticides . It is also used in Suzuki-Miyaura coupling reactions .


Physical And Chemical Properties Analysis

2-Chloro-4,5-difluorophenylboronic acid is stored at a temperature of 2-8°C .

Scientific Research Applications

Suzuki-Miyaura Coupling

  • Application Summary: The Suzuki-Miyaura (SM) coupling reaction is a type of carbon-carbon bond forming reaction. It’s widely used due to its mild and functional group tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
  • Results or Outcomes: The SM coupling reaction has been successful in conjoining chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . A kinetic analysis of a competition conducted between two boron reagents demonstrated experimentally that the boronic acid was the most reactive species .

Synthesis of Enantiomerically Pure 3,3’'-bis-arylated BINOL Derivatives

  • Application Summary: 2,4-Difluorophenylboronic Acid is used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of enantiomerically pure 3,3’'-bis-arylated BINOL derivatives .
  • Methods of Application: The specific methods of application would depend on the exact reaction conditions and the other reagents used. Typically, the boronic acid would be combined with a palladium catalyst and a base in a suitable solvent, and the reaction would be heated to promote the coupling reaction .
  • Results or Outcomes: The outcome of this reaction would be the formation of enantiomerically pure 3,3’'-bis-arylated BINOL derivatives . These compounds could have potential applications in various areas, including the development of new pharmaceuticals .

Synthesis of Highly Efficient Phosphorescent Iridium (III) Complexes

  • Application Summary: 2,4-Difluorophenylboronic Acid is also used in the synthesis of highly efficient phosphorescent iridium (III) complexes .
  • Methods of Application: The specific methods of application would depend on the exact reaction conditions and the other reagents used. Typically, the boronic acid would be combined with an iridium precursor and other ligands in a suitable solvent, and the reaction would be heated to promote the formation of the iridium complex .
  • Results or Outcomes: The outcome of this reaction would be the formation of highly efficient phosphorescent iridium (III) complexes . These complexes are used for light-emitting diodes (LEDs), which have applications in various areas, including display technology and lighting .

Synthesis of Fluorinated Biphenyls

  • Application Summary: 2,4-Difluorophenylboronic Acid can be used in the synthesis of 4-bromo-2,3’,5’,6-tetrafluorobiphenyl . This compound is a key intermediate for the synthesis of 2,6-difluorinated oligophenyls .
  • Methods of Application: The specific methods of application would depend on the exact reaction conditions and the other reagents used. Typically, the boronic acid would be combined with a brominated biphenyl precursor in a suitable solvent, and the reaction would be heated to promote the formation of the fluorinated biphenyl .
  • Results or Outcomes: The outcome of this reaction would be the formation of 4-bromo-2,3’,5’,6-tetrafluorobiphenyl . This compound is a key intermediate for the synthesis of 2,6-difluorinated oligophenyls, which have applications in organic semiconductors .

Synthesis of Fluorinated Anisoles

  • Application Summary: 2,4-Difluorophenylboronic Acid can also be used in the synthesis of 4-chloro-3-methylanisole . This compound is a key intermediate for the synthesis of various fluorinated anisoles .
  • Methods of Application: The specific methods of application would depend on the exact reaction conditions and the other reagents used. Typically, the boronic acid would be combined with a chlorinated anisole precursor in a suitable solvent, and the reaction would be heated to promote the formation of the fluorinated anisole .
  • Results or Outcomes: The outcome of this reaction would be the formation of 4-chloro-3-methylanisole . This compound is a key intermediate for the synthesis of various fluorinated anisoles, which have applications in various areas, including the development of new pharmaceuticals .

Safety And Hazards

The safety information for 2-Chloro-4,5-difluorophenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, and spray .

properties

IUPAC Name

(2-chloro-4,5-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMGFPOBSXTDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,5-difluorophenylboronic acid

CAS RN

1801916-39-1
Record name 2-chloro-4,5-difluorophenylboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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